Ethyl 2-amino-1H-imidazole-5-carboxylate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 155.15 g/mol. This compound features an imidazole ring, which is a five-membered heterocyclic structure containing nitrogen atoms. The compound is classified as a carboxylate due to the presence of a carboxylic acid group, and it is often encountered in the form of its hydrochloride salt for stability and solubility purposes. Ethyl 2-amino-1H-imidazole-5-carboxylate hydrochloride is known for its potential biological activities and serves as an important intermediate in organic synthesis.
Ethyl 2-amino-1H-imidazole-5-carboxylate hydrochloride can be synthesized through various methods:
Ethyl 2-amino-1H-imidazole-5-carboxylate hydrochloride finds applications in several fields:
Studies on interaction profiles of Ethyl 2-amino-1H-imidazole-5-carboxylate hydrochloride suggest that its derivatives can interact with various biological targets:
Ethyl 2-amino-1H-imidazole-5-carboxylate hydrochloride shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate | 177760-04-2 | 0.93 |
Methyl 1H-imidazole-5-carboxylate | 17325-26-7 | 0.85 |
Methyl 1H-imidazole-5-carboxylate hydrochloride | 127607-71-0 | 0.84 |
Ethyl 4-amino-1H-imidazole-5-carboxylate | 21190-16-9 | 0.82 |
Methyl 1-methyl-1H-imidazole-5-carboxylate | 17289-20-2 | 0.80 |
Ethyl 2-amino-1H-imidazole-5-carboxylate hydrochloride stands out due to its specific structural features that allow for diverse chemical reactivity and biological activity not fully replicated by its analogs. Its ability to form various derivatives through straightforward synthetic routes enhances its utility in medicinal chemistry compared to similar compounds.